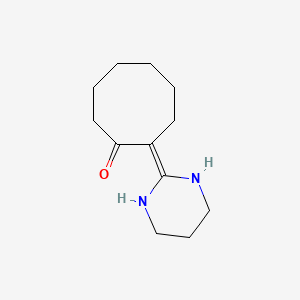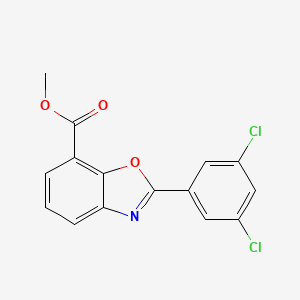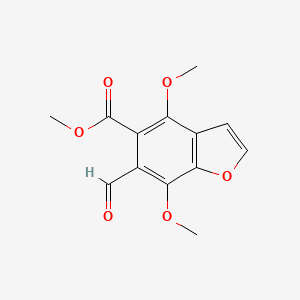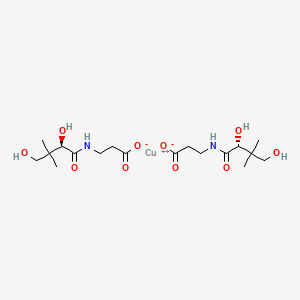![molecular formula C18H20N6O2 B12907734 ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate CAS No. 83269-13-0](/img/structure/B12907734.png)
ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate is a synthetic compound known for its potential anticancer properties. It has been studied for its ability to inhibit mitosis and exhibit activity against various experimental neoplasms .
Vorbereitungsmethoden
The synthesis of ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate involves multiple steps, including the formation of the pyrido[3,4-b]pyrazine core and subsequent functionalization. Specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve the use of amines, aldehydes, and carbamates under controlled conditions . Industrial production methods would likely involve optimization of these steps for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methylanilino groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate has been extensively studied for its anticancer properties. It has shown activity against several types of cancer cells, including leukemia and colon cancer cells . The compound causes the accumulation of cells at mitosis, leading to cell cycle arrest and apoptosis. This makes it a promising candidate for further research in cancer therapy .
Wirkmechanismus
The mechanism of action of ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate involves the inhibition of mitosis. It targets specific molecular pathways that regulate cell division, leading to the accumulation of cells at the mitotic phase. This disruption in the cell cycle ultimately results in cell death .
Vergleich Mit ähnlichen Verbindungen
Ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate is unique in its structure and mechanism of action compared to other anticancer compounds. Similar compounds include:
- Ethyl 5-amino-1,2-dihydro-3-[(N-methylanilino)methyl]-pyrido[3,4-b]pyrazin-7-ylcarbamate
- Ethyl (5-amino-1,2-dihydro-3-[(methylphenylamino)methyl]pyrido[3,4-b]pyrazin-7-yl)carbamate
These compounds share structural similarities but may differ in their specific biological activities and efficacy.
Eigenschaften
CAS-Nummer |
83269-13-0 |
|---|---|
Molekularformel |
C18H20N6O2 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C18H20N6O2/c1-3-26-18(25)23-15-9-14-16(17(19)22-15)21-12(10-20-14)11-24(2)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H3,19,22,23,25) |
InChI-Schlüssel |
OBFVNBRZIVSPNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)N=CC(=N2)CN(C)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


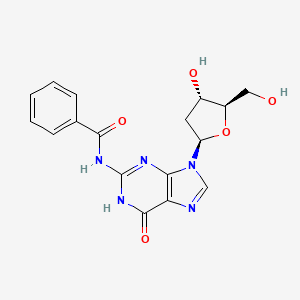
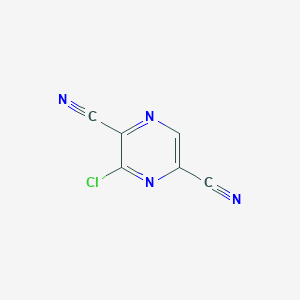
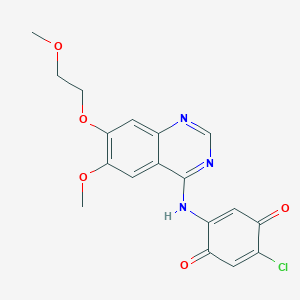
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)
